DOTA satoreotide

Descripción general

Descripción

Satoreotide tetraxetan: es un compuesto novedoso utilizado en la terapia radiofarmacéutica dirigida. Es un antagonista del receptor de somatostatina tipo 2, que se sobreexpresa en ciertos tipos de tumores neuroendocrinos y cánceres agresivos como el cáncer de pulmón de células pequeñas y el carcinoma de células de Merkel . Este compuesto es particularmente significativo en el campo de la medicina nuclear debido a su capacidad para administrar terapia de radiación dirigida a las células cancerosas, minimizando así el daño a los tejidos sanos circundantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de satoreotide tetraxetan implica múltiples pasos, comenzando con la preparación del esqueleto peptídico, seguido de la conjugación del agente quelante tetraxetan. El péptido se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. Las condiciones de reacción suelen implicar el uso de aminoácidos protegidos, reactivos de acoplamiento como HBTU o DIC y agentes de desprotección como TFA .

Una vez sintetizado el péptido, se conjuga con tetraxetan, un agente quelante que puede unirse a isótopos radiactivos como el lutecio-177. Esta conjugación se suele llevar a cabo en condiciones acuosas con un pH de alrededor de 7-8, utilizando un reactivo de acoplamiento como EDC o NHS .

Métodos de producción industrial

La producción industrial de satoreotide tetraxetan sigue rutas sintéticas similares pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados para SPPS, sistemas de purificación a gran escala como HPLC y estrictas medidas de control de calidad para garantizar la pureza y eficacia del producto final. La conjugación con tetraxetan también se amplía, con un control cuidadoso de las condiciones de reacción para lograr altos rendimientos y calidad constante .

Análisis De Reacciones Químicas

Radiolabeling Reactions

DOTA-satoreotide binds lutetium-177 (¹⁷⁷Lu) for therapeutic use. The radiolabeling process involves:

Reaction Conditions:

Key Parameters:

| Parameter | Value | Reference |

|---|---|---|

| Radiochemical yield (RCY) | >95% | |

| Radiochemical purity (RCP) | >99% | |

| Molar activity | 50–100 GBq/µmol |

The reaction follows a single-step substitution mechanism , where ¹⁷⁷Lu³⁺ replaces protons in the DOTA macrocycle .

Stability in Biological Media:

| Medium | Stability (24 hrs) | Major Degradation Products | Reference |

|---|---|---|---|

| Phosphate-buffered saline (PBS) | 77% intact | Oxidized methionine residues | |

| Mouse serum | 81% intact | Proteolytic cleavage products |

Oxidation at methionine residues is mitigated by gentisic acid . Reduction of disulfide bonds (e.g., using TCEP) has been reported in acidic conditions.

Receptor Binding and Internalization

DOTA-satoreotide acts as a somatostatin receptor subtype 2 (SSTR2) antagonist . Key binding metrics compared to agonists:

The antagonist shows higher receptor occupancy due to binding to both internalized and surface SSTR2 sites .

Comparative Pharmacokinetics

Biodistribution studies in murine models reveal distinct organ uptake profiles:

| Organ | [¹⁷⁷Lu]Lu-DOTA-satoreotide (%ID/g) | [¹⁷⁷Lu]Lu-DOTA-TATE (%ID/g) |

|---|---|---|

| Tumor | 12.5 ± 1.8 | 6.2 ± 1.1 |

| Kidneys | 8.4 ± 0.9 | 4.1 ± 0.7 |

| Liver | 3.2 ± 0.5 | 1.8 ± 0.3 |

Aplicaciones Científicas De Investigación

Satoreotide tetraxetan tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado en el estudio de la síntesis de péptidos y la química de la quelación.

Biología: Investigado por su papel en la orientación de los receptores de somatostatina en varias líneas celulares.

Medicina: Utilizado principalmente en el tratamiento de tumores neuroendocrinos mediante la terapia radionúclidica del receptor de péptidos (PRRT). .

Industria: Utilizado en la producción de radiofármacos para el tratamiento del cáncer.

Mecanismo De Acción

Satoreotide tetraxetan ejerce sus efectos uniéndose a los receptores de somatostatina tipo 2, que se sobreexpresan en ciertos tumores. Una vez unido, el compuesto es internalizado por las células cancerosas, entregando radiación dirigida desde el isótopo radiactivo lutecio-177. Este enfoque dirigido permite la destrucción de las células cancerosas mientras se preserva el tejido sano circundante .

Comparación Con Compuestos Similares

Compuestos similares

Octreótido: Otro análogo de la somatostatina utilizado en PRRT.

Lanreótido: Similar al octreótido, utilizado para tratar tumores neuroendocrinos.

Dotatato: Un análogo de la somatostatina conjugado con un agente quelante diferente, utilizado en PRRT

Singularidad

Satoreotide tetraxetan es único debido a su alta afinidad por los receptores de somatostatina tipo 2 y su capacidad para administrar terapia de radiación dirigida. Su conjugación con tetraxetan permite la quelación estable con lutecio-177, lo que lo hace altamente efectivo en PRRT .

Actividad Biológica

DOTA satoreotide, a somatostatin analog, has garnered attention for its potential in treating neuroendocrine tumors (NETs) through peptide receptor radionuclide therapy (PRRT). This article delves into its biological activity, efficacy, and safety based on diverse research findings.

This compound functions primarily as a somatostatin receptor (SSTR) antagonist, specifically targeting SSTR subtype 2 (SST2). This compound binds to SST2 receptors on tumor cells, inhibiting tumor growth and inducing apoptosis. The binding affinity of this compound is significantly higher than that of traditional agonists like DOTA-TATE, allowing for enhanced therapeutic efficacy.

2. Comparative Efficacy in Clinical Studies

A pivotal study compared the anti-tumor activity of this compound with DOTA-TATE in patients with metastatic NETs. The findings indicated that:

- Tumor Uptake : this compound demonstrated a 3.5-fold higher median tumor dose and over two-fold higher tumor-to-kidney dose ratios compared to DOTA-TATE .

- Progression-Free Survival (PFS) : Patients treated with this compound had a median PFS of 21 months , significantly longer than the control group receiving standard treatments .

Table 1: Summary of Clinical Findings

| Parameter | This compound | DOTA-TATE |

|---|---|---|

| Median Tumor Dose | Higher by 3.5x | Baseline |

| Tumor-to-Kidney Ratio | Higher by 2x | Baseline |

| Median PFS | 21 months | 8.5 months |

| Disease Control Rate (DCR) | 85% | 79% |

3. In Vitro and In Vivo Studies

In vitro studies have shown that this compound binds to nearly twice as many SST2 receptors compared to DOTA-TATE. This was evidenced by saturation binding assays which reported a mean Bmax of 3210 fmol/mg protein for this compound versus 1790 fmol/mg protein for DOTA-TATE .

In vivo experiments further corroborated these findings, demonstrating that:

- DNA Damage Induction : this compound was associated with increased DNA double-strand breaks (DSBs), indicating enhanced cytotoxic effects on tumor cells .

- Tumor Growth Inhibition : Mice treated with this compound exhibited a significantly longer time to reach a tumor volume of 850 mm³ compared to those treated with DOTA-TATE .

4. Case Studies and Patient Outcomes

Several case studies have highlighted the clinical benefits of using this compound in patients with advanced NETs:

- A cohort study involving 261 patients revealed that treatment with this compound led to significant improvements in survival rates and quality of life .

- Adverse events were monitored, showing that while most patients experienced some degree of side effects, they were manageable and did not lead to treatment discontinuation .

5. Safety Profile

The safety profile of this compound appears favorable when compared to traditional therapies. Most adverse events reported were mild to moderate, primarily involving hematological parameters without significant renal toxicity .

Table 2: Adverse Events Reported

| Adverse Event | Incidence (%) |

|---|---|

| Hematological Changes | 93% |

| Renal Toxicity | Minimal |

| Other Mild Effects | Common |

Propiedades

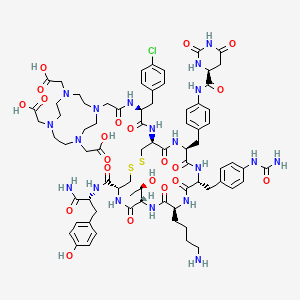

IUPAC Name |

2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H98ClN19O21S2/c1-41(95)63-72(113)87-57(70(111)83-51(64(77)105)30-45-11-19-49(96)20-12-45)40-117-116-39-56(86-67(108)52(31-42-5-13-46(75)14-6-42)81-59(98)35-91-22-24-92(36-60(99)100)26-28-94(38-62(103)104)29-27-93(25-23-91)37-61(101)102)71(112)85-54(33-43-7-15-47(16-8-43)79-66(107)55-34-58(97)89-74(115)88-55)69(110)84-53(32-44-9-17-48(18-10-44)80-73(78)114)68(109)82-50(65(106)90-63)4-2-3-21-76/h5-20,41,50-57,63,95-96H,2-4,21-40,76H2,1H3,(H2,77,105)(H,79,107)(H,81,98)(H,82,109)(H,83,111)(H,84,110)(H,85,112)(H,86,108)(H,87,113)(H,90,106)(H,99,100)(H,101,102)(H,103,104)(H3,78,80,114)(H2,88,89,97,115)/t41-,50+,51-,52+,53-,54+,55+,56-,57+,63+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZDXGQUNVNYQP-MXEXKMKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC7=CC=C(C=C7)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H98ClN19O21S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1689.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039726-31-2 | |

| Record name | DOTA satoreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039726312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SATOREOTIDE TETRAXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC1O2FB9FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.